

# The Rise and Discontinuation of Belrestotug (MK-8282): A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MK-8282

Cat. No.: B1193332

[Get Quote](#)

Watertown, MA and Gosselies, Belgium - Belrestotug (formerly **MK-8282**, also known as EOS-448), a human immunoglobulin G1 (IgG1) monoclonal antibody targeting the T-cell immunoreceptor with Ig and ITIM domains (TIGIT), has recently seen the termination of its development program. This decision was made by GSK and iTeos Therapeutics following a review of interim data from the Phase 2 GALAXIES clinical trials[1]. While the combination of belrestotug and the anti-PD-1 antibody dostarlimab showed a clinically meaningful improvement in the primary endpoint of objective response rate (ORR), it failed to demonstrate a significant benefit in the secondary endpoint of progression-free survival (PFS) in patients with non-small cell lung cancer (NSCLC)[2][3].

This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of belrestotug, culminating in the data that led to the cessation of its development.

## Discovery and Rationale

Belrestotug was developed as a high-affinity, potent anti-TIGIT monoclonal antibody designed to enhance the antitumor immune response[4]. TIGIT is an inhibitory receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells, and plays a crucial role in suppressing the immune system's ability to fight cancer[5][6][7]. By blocking TIGIT, belrestotug was intended to "release the brakes" on the immune system, allowing for a more robust anti-cancer attack. The rationale for its development was rooted in the understanding of the TIGIT/CD226 signaling axis, a critical pathway in immune cell activation.

## Mechanism of Action: The TIGIT/CD226 Axis

Belrestotug's mechanism of action is centered on the modulation of the TIGIT/CD226 pathway. TIGIT and the co-stimulatory receptor CD226 share the same ligands, primarily the poliovirus receptor (PVR) and nectin-2, which are often expressed on tumor cells<sup>[5][6][8]</sup>. TIGIT binds to these ligands with higher affinity than CD226, leading to an inhibitory signal that dampens T cell and NK cell activity<sup>[5][7]</sup>.

Belrestotug was designed to block the interaction between TIGIT and its ligands. This has two key effects:

- Direct Blockade of Inhibitory Signaling: By preventing ligand binding, belrestotug directly inhibits the downstream inhibitory signals mediated by TIGIT.
- Enhancement of Co-stimulatory Signaling: By preventing TIGIT from outcompeting CD226 for ligand binding, belrestotug allows for increased CD226-mediated co-stimulatory signals, leading to enhanced T cell and NK cell activation, proliferation, and cytokine production<sup>[7]</sup>.

Furthermore, as an IgG1 antibody, belrestotug was designed to have a multifaceted immune modulatory mechanism by engaging with Fc<sub>Y</sub> receptors (Fc<sub>Y</sub>R), which can induce cytokine release and antibody-dependent cellular cytotoxicity (ADCC), potentially leading to the depletion of immunosuppressive T regulatory cells (Tregs) that express high levels of TIGIT<sup>[4][9]</sup>.



[Click to download full resolution via product page](#)

Belrestotug's Mechanism of Action in the TIGIT/CD226 Pathway.

## Clinical Development and Trial Results

The primary investigation into the efficacy and safety of belrestotug was the Phase 2 GALAXIES Lung-201 platform study (NCT05565378)[10][11]. This open-label, randomized trial evaluated belrestotug in combination with the PD-1 inhibitor dostarlimab in patients with previously untreated, unresectable, locally advanced or metastatic NSCLC with high PD-L1 expression (tumor proportion score  $\geq 50\%$ )[2][3][10].

## Experimental Protocol: GALAXIES Lung-201 (Substudy 1)

- Objective: To evaluate the safety and efficacy of belrestotug in combination with dostarlimab compared to dostarlimab monotherapy.
- Patient Population: Previously untreated, unresectable, locally advanced or metastatic NSCLC with PD-L1 TPS  $\geq 50\%$ , EGFR and ALK wild-type, and no other actionable driver mutations[2][3].
- Treatment Arms:
  - Dostarlimab 500 mg every 3 weeks (monotherapy)
  - Dostarlimab 500 mg every 3 weeks + Belrestotug 100 mg
  - Dostarlimab 500 mg every 3 weeks + Belrestotug 400 mg
  - Dostarlimab 500 mg every 3 weeks + Belrestotug 1000 mg[3]
- Primary Endpoint: Objective Response Rate (ORR)[2][3].
- Secondary Endpoint: Progression-Free Survival (PFS)[2][12].

[Click to download full resolution via product page](#)

Simplified Workflow of the GALAXIES Lung-201 Clinical Trial.

## Efficacy Data

The combination of belrestotug and dostarlimab demonstrated a clinically meaningful improvement in ORR across all dose cohorts compared to dostarlimab monotherapy[10][13]. However, the improvement in ORR did not translate into a significant benefit in PFS, which ultimately led to the termination of the development program[2][3][14].

| Treatment Arm                     | Number of Patients (n) | Investigator-Assessed ORR (95% CI) | Confirmed ORR (95% CI) |
|-----------------------------------|------------------------|------------------------------------|------------------------|
| Dostarlimab Monotherapy           | 32                     | 37.5% (21.1% - 56.3%)              | 28.1% (13.7% - 46.7%)  |
| Dostarlimab + Belrestotug 100 mg  | 30                     | 63.3% (43.9% - 80.1%)              | 60.0% (40.6% - 77.3%)  |
| Dostarlimab + Belrestotug 400 mg  | 32                     | 65.6% (46.8% - 81.4%)              | 59.4% (40.6% - 76.3%)  |
| Dostarlimab + Belrestotug 1000 mg | 30                     | 76.7% (57.7% - 90.1%)              | 63.3% (43.9% - 80.1%)  |

Data from the GALAXIES Lung-201 study as presented at the 2024 ESMO Congress[2][10].

## Safety and Tolerability

The addition of belrestotug to dostarlimab resulted in an increase in treatment-related adverse events (TRAEs) and immune-related adverse events (irAEs) compared to dostarlimab monotherapy[10]. While these were generally considered manageable, the toxicity profile, particularly at higher doses, was a notable factor[15].

| Adverse Event Category (Any Grade)    | Dostarlimab Monotherapy (n=32) | Dostarlimab + Belrestotug 100 mg (n=30) | Dostarlimab + Belrestotug 400 mg (n=32) | Dostarlimab + Belrestotug 1000 mg (n=30) |
|---------------------------------------|--------------------------------|-----------------------------------------|-----------------------------------------|------------------------------------------|
| Treatment-<br>Emergent AEs<br>(TEAEs) | 91%                            | 97%                                     | 97%                                     | 100%                                     |
| Grade $\geq 3$ TEAEs                  | 44%                            | 63%                                     | 50%                                     | 53%                                      |
| Treatment-<br>Related AEs<br>(TRAEs)  | 59%                            | 80%                                     | 84%                                     | 97%                                      |
| Grade $\geq 3$ TRAEs                  | 16%                            | 33%                                     | 22%                                     | 43%                                      |
| Immune-Related<br>AEs (irAEs)         | 19%                            | 67%                                     | 56%                                     | 73%                                      |
| Grade $\geq 3$ irAEs                  | 13%                            | 30%                                     | 16%                                     | 37%                                      |

Data from the  
GALAXIES  
Lung-201  
study[2][10].

## Conclusion

The development of belrestotug (**MK-8282**) represents a significant effort in the exploration of the TIGIT/CD226 axis as a therapeutic target in immuno-oncology. While the combination of belrestotug and dostarlimab demonstrated promising activity in terms of objective response rates, the failure to achieve a meaningful improvement in progression-free survival in the GALAXIES Lung-201 trial ultimately led to the discontinuation of the program. The data from this and other TIGIT-targeting programs will be invaluable to the scientific community in understanding the complexities of the tumor microenvironment and the future of immuno-oncology drug development.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. gsk.com [gsk.com]
- 2. targetedonc.com [targetedonc.com]
- 3. onclive.com [onclive.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. TIGIT/CD226 Axis Regulates Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. cusabio.com [cusabio.com]
- 9. iTeos and GSK Launch Phase 3 Study of Belrestotug and Dostarlimab in PD-L1 Non-Small Cell Lung Cancer [synapse.patsnap.com]
- 10. onclive.com [onclive.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A Platform Study of Novel Immunotherapy Combinations in Participants With Previously Untreated, Advanced/Metastatic Non-Small-Cell Lung Cancer [clin.larvol.com]
- 13. iTeos Announces Clinically Meaningful Objective Response Rate Observed at Every Dose in Follow-up Interim Analysis of GALAXIES Lung-201 Study of Belrestotug + Dostarlimab in First-Line, PD-L1 High Non-Small Cell Lung Cancer Patients - BioSpace [biospace.com]
- 14. Another TIGIT bites the dust | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 15. ESMO 2024 – iTeos TIGIT meets its efficacy criteria | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- To cite this document: BenchChem. [The Rise and Discontinuation of Belrestotug (MK-8282): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1193332#mk-8282-discovery-and-development>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)